![molecular formula C9H16ClNO B2659681 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride CAS No. 2470435-07-3](/img/structure/B2659681.png)
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride
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Overview
Description
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride, commonly known as quinuclidin-3-one hydrochloride, is a chemical compound with a wide range of applications in scientific research. This compound is a bicyclic amine and has a unique structure that makes it a valuable tool in many research studies.
Scientific Research Applications
Anti-corrosion Applications
One significant application of hydroxyquinoline derivatives is in anti-corrosion for mild steel in acidic media. Research indicates that synthesized 8-hydroxyquinoline derivatives exhibit substantial anti-corrosion potency. These compounds, through weight loss and electrochemical techniques, demonstrate cathodic inhibition effects. Their adsorption efficiency on mild steel surfaces reaches up to 90%, suggesting a promising application in corrosion protection (Douche et al., 2020).
Biological Sensing
Derivatives such as fluorescein-based dyes modified with 8-aminoquinoline have been developed for sensing biological Zn(II). These compounds, including QZ1 and QZ2, show significant fluorescence enhancements upon Zn(II) coordination, making them excellent candidates for biological zinc ion detection (Nolan et al., 2005).
Antimicrobial Activity
Quinoline derivatives exhibit notable antimicrobial activities. For instance, quinoline-thiosemicarbazides and their cyclized products have shown very good antimicrobial activity against various strains, which is comparable to first-line standard drugs. This suggests their potential as a scaffold for developing new antimicrobial agents (Eswaran et al., 2009).
Cytotoxic Activity
Some hydroxyquinoline compounds have been synthesized and tested for their antiproliferative activity against human cancer cell lines. These studies show that compounds with quinolinedione derivatives exhibit higher cytotoxicity than some standard compounds, suggesting their utility in cancer research (Kadela et al., 2016).
Antitubercular Agents
Quinoline-3-carbohydrazide derivatives have been evaluated as antitubercular agents. The synthesis of these derivatives and their assessment against Mycobacterium tuberculosis indicate potential in treating tuberculosis, highlighting another significant application of quinoline-related compounds in scientific research (Thomas et al., 2011).
Future Directions
properties
IUPAC Name |
2,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h7,9-10H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLWLXRVBKHBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(=O)CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride |
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